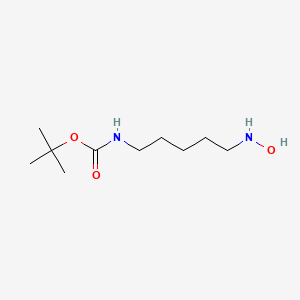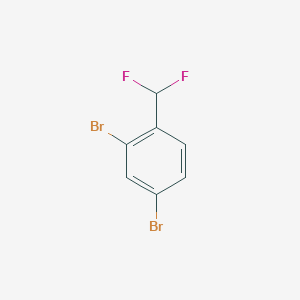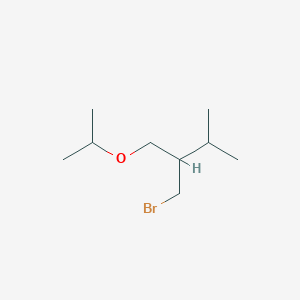![molecular formula C12H8Cl4N2S2 B13483959 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and an amino group This compound is notable for its unique structure, which includes a disulfanyl linkage between two dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline typically involves the formation of the disulfanyl bond between two dichlorophenyl groups. One common method involves the reaction of 6-amino-2,3-dichlorophenyl thiol with 3,4-dichloroaniline under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline can undergo various types of chemical reactions, including:
Oxidation: The disulfanyl bond can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to break the disulfanyl bond, yielding thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline involves its interaction with various molecular targets. The disulfanyl bond can undergo redox reactions, which may play a role in its biological activity. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid: Another compound with a dichlorophenyl group.
Uniqueness
2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H8Cl4N2S2 |
|---|---|
Poids moléculaire |
386.1 g/mol |
Nom IUPAC |
2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2S2/c13-5-1-3-7(17)11(9(5)15)19-20-12-8(18)4-2-6(14)10(12)16/h1-4H,17-18H2 |
Clé InChI |
GKYVRMFWJJINHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)SSC2=C(C=CC(=C2Cl)Cl)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)




![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)

![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)



![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
